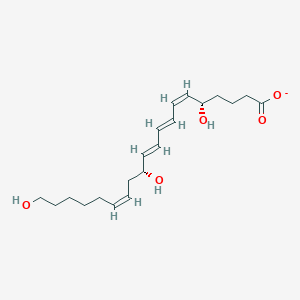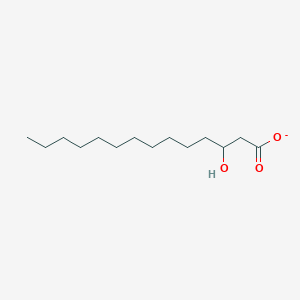
3-Hydroxytetradecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-hydroxytetradecanoate is a 3-hydroxy fatty acid anion that is the conjugate base of 3-hydroxytetradecanoic acid, obtained by deprotonation of the carboxy group; major species at pH 7.3. It is a 3-hydroxy fatty acid anion and a long-chain fatty acid anion. It is a conjugate base of a 3-hydroxytetradecanoic acid.
Applications De Recherche Scientifique
Synthesis and Chemical Characterization
- Synthesis of 3-Hydroxytetradecanoic Acid : A five-step reaction from epichlorohydrin has been developed to synthesize 3-Hydroxytetradecanoic acid, showing an overall yield of 52.48% (Yang Lirong, 2007).
Antifungal Properties
- Antifungal 3-Hydroxy Fatty Acids from Lactobacillus plantarum : 3-Hydroxytetradecanoic acid has been identified as one of the antifungal substances produced by Lactobacillus plantarum, showing activity against different molds and yeasts (Jörgen Sjögren et al., 2003).
Environmental Monitoring
- Environmental Markers of Endotoxin : 3-Hydroxy acids, including 3-Hydroxytetradecanoic acid, are components of the lipid A part of lipopolysaccharides and can serve as chemical markers of endotoxin in environmental samples (S. Uhlig et al., 2016).
Biological Impact
- Impact on Energy Homeostasis : Research on rat brain mitochondrial preparations revealed that compounds like 3-Hydroxytetradecanoic acid can disrupt energy homeostasis, indicating a potential role in the neuropathology of certain deficiencies (A. Tonin et al., 2010).
Propriétés
Nom du produit |
3-Hydroxytetradecanoate |
|---|---|
Formule moléculaire |
C14H27O3- |
Poids moléculaire |
243.36 g/mol |
Nom IUPAC |
3-hydroxytetradecanoate |
InChI |
InChI=1S/C14H28O3/c1-2-3-4-5-6-7-8-9-10-11-13(15)12-14(16)17/h13,15H,2-12H2,1H3,(H,16,17)/p-1 |
Clé InChI |
ATRNZOYKSNPPBF-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCCCC(CC(=O)[O-])O |
SMILES canonique |
CCCCCCCCCCCC(CC(=O)[O-])O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Biphenylene-2-carboxylic acid {4-[4-(2,3-dichloro-phenyl)-piperazin-1-yl]-butyl}-amide](/img/structure/B1260003.png)
![5-O-(4'-[beta-D-glucopyranosyl]-trans-feruloyl)quinic acid](/img/structure/B1260005.png)


![3-[10,13-dimethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B1260008.png)
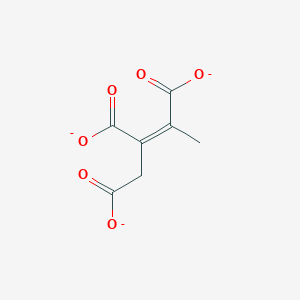
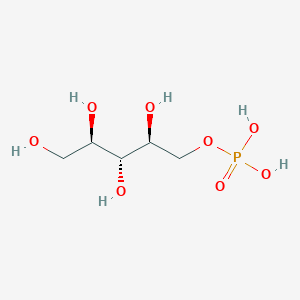

![sodium (6R,7R)-3-[(carbamoyloxy)methyl]-7-[(2E)-2-(furan-2-yl)-2-(methoxyimino)acetamido]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1260015.png)
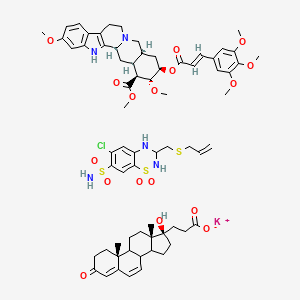

![N-[3-(2-Fluoro-4'-{[(1H-[1,2,3]triazol-4-ylmethyl)-amino]-methyl}-biphenyl-4-yl)-2-oxo-oxazolidin-5-ylmethyl]-acetamide](/img/structure/B1260021.png)
![(5S,6R,9S,10R)-10-isocyano-3,6-dimethyl-9-propan-2-ylspiro[4.5]dec-3-ene](/img/structure/B1260025.png)
